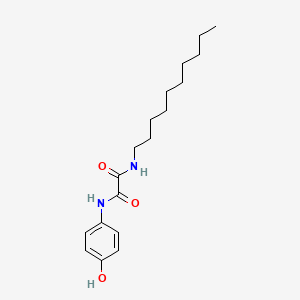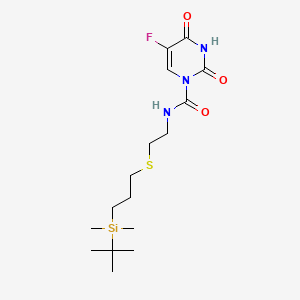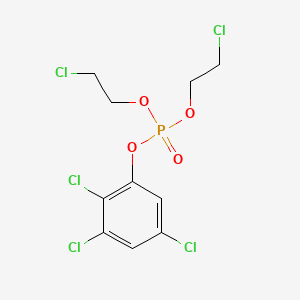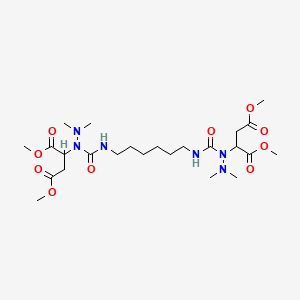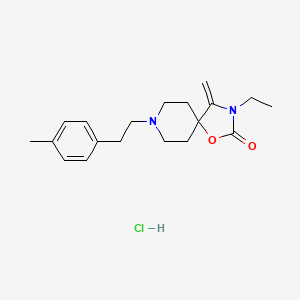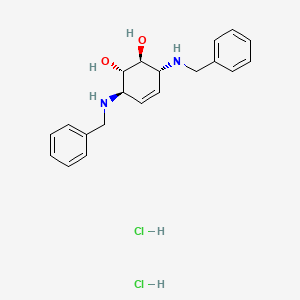
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound It features a cyclohexene ring with two hydroxyl groups and two phenylmethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Addition of Phenylmethylamino Groups: The phenylmethylamino groups can be added through nucleophilic substitution reactions using benzylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phenylmethylamino groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene-1,2-diol: A simpler analog without the phenylmethylamino groups.
Cyclohexane-1,2-diol: A saturated analog with similar hydroxyl groups.
Phenylmethylamine: A simpler analog with only the phenylmethylamino group.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride is unique due to the combination of its cyclohexene ring, hydroxyl groups, and phenylmethylamino groups. This unique structure may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Eigenschaften
CAS-Nummer |
137866-76-3 |
|---|---|
Molekularformel |
C20H26Cl2N2O2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
(1S,2S,3R,6R)-3,6-bis(benzylamino)cyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c23-19-17(21-13-15-7-3-1-4-8-15)11-12-18(20(19)24)22-14-16-9-5-2-6-10-16;;/h1-12,17-24H,13-14H2;2*1H/t17-,18-,19+,20+;;/m1../s1 |
InChI-Schlüssel |
BUPOPSWIQULWOM-LRYKGSQRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NCC3=CC=CC=C3.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2C=CC(C(C2O)O)NCC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


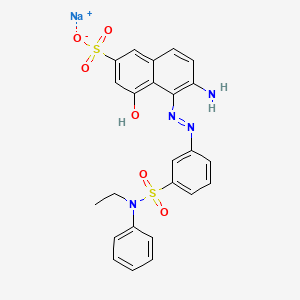
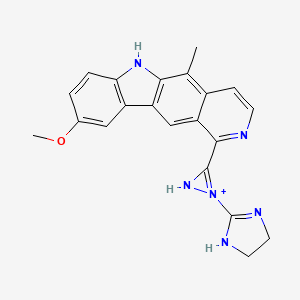
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
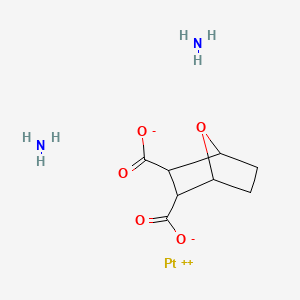
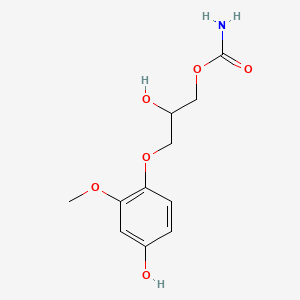
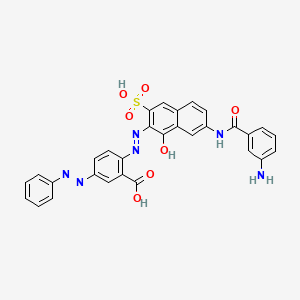
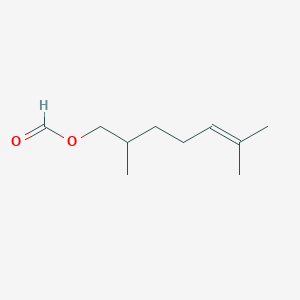
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
